molecular formula C18H19N3O4 B2982068 3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide CAS No. 1428358-31-9

3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide

Cat. No. B2982068
CAS RN: 1428358-31-9
M. Wt: 341.367
InChI Key: ZYCPNMVSGAOYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-(3-(tert-butyl)isoxazol-5-yl)isoxazole-5-carboxamide, commonly known as BIX-025, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.

Mechanism of Action

BIX-025 inhibits the activity of PDK1 and Aurora B kinases by binding to their ATP-binding sites. This prevents the kinases from phosphorylating their downstream targets and disrupts the signaling pathways that promote cell division and proliferation. In addition, BIX-025 has been shown to induce autophagy, a cellular process that can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that BIX-025 has potent anti-tumor activity in vitro and in vivo. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, BIX-025 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using BIX-025 in lab experiments is its potency and selectivity. It has been shown to have a high affinity for its target kinases and minimal off-target effects. However, one limitation is its solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, the synthesis of BIX-025 is complex and requires expertise in organic chemistry.

Future Directions

There are several potential future directions for research on BIX-025. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further research is needed to better understand the mechanisms underlying the anti-tumor activity of BIX-025 and to optimize its use in cancer therapy.

Synthesis Methods

The synthesis of BIX-025 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white powder that is soluble in DMSO and other organic solvents.

Scientific Research Applications

BIX-025 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including PDK1 and Aurora B, which are involved in cell division and proliferation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making BIX-025 a promising candidate for cancer therapy.

properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-18(2,3)14-10-15(25-20-14)19-17(22)13-9-16(21-24-13)23-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCPNMVSGAOYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.